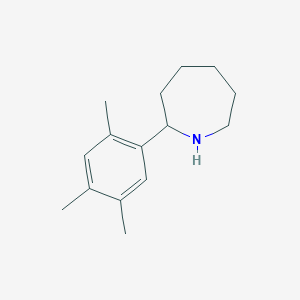

2-(2,4,5-Trimethylphenyl)azepane

Description

Properties

IUPAC Name |

2-(2,4,5-trimethylphenyl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N/c1-11-9-13(3)14(10-12(11)2)15-7-5-4-6-8-16-15/h9-10,15-16H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDSQXSUGPUJAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C2CCCCCN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper(I)-Catalyzed Tandem Amination/Cyclization

A prominent method for synthesizing functionalized azepines and azepanes involves copper(I)-catalyzed hydroamination or tandem amination/cyclization of allenynes or related substrates. Research published in 2022 demonstrated that:

- Using a cationic Cu(I) complex, specifically Cu(MeCN)4PF6, as a catalyst (10 mol%) in anhydrous 1,4-dioxane at 70 °C for 6 hours facilitates the cyclization of suitable allenyne substrates with amines to form azepine derivatives in moderate to good yields (up to 65% NMR yield).

- The reaction conditions are sensitive to catalyst loading, amine equivalents, and temperature, with lower catalyst amounts leading to decreased yields.

- Copper(I) salts like CuCl or CuI were inactive under these conditions.

- The method works well with aromatic amines such as aniline and substituted anilines but is limited with primary aliphatic amines.

Though this method was demonstrated primarily for trifluoromethyl-substituted azepines, the principle of copper-catalyzed intramolecular amination can be adapted for synthesizing this compound by employing appropriately functionalized precursors bearing the 2,4,5-trimethylphenyl group.

Photochemical Dearomative Ring Expansion

A novel and efficient approach to azepane synthesis involves photochemical dearomative ring expansion of nitroarenes. A recent study reported that:

- Nitroarenes bearing aromatic substituents can be converted into azepanes by blue-light-mediated photochemical conversion of the nitro group into a singlet nitrene intermediate.

- This process expands the six-membered aromatic ring to a seven-membered azepane ring at room temperature.

- Subsequent hydrogenolysis yields the azepane product in just two steps.

This strategy offers a mild and selective route to azepanes, including those substituted with methyl groups on the aromatic ring, such as the 2,4,5-trimethylphenyl moiety. It expands the accessible chemical space for azepane derivatives relevant to medicinal chemistry.

Summary Table of Preparation Methods

Detailed Research Findings and Considerations

- The copper(I)-catalyzed method requires anhydrous and inert atmosphere conditions to maintain catalyst activity and avoid side reactions. Optimization of catalyst loading and amine equivalents is crucial for maximizing yield.

- Photochemical methods leverage the unique reactivity of nitrene intermediates generated under blue light, enabling ring expansion without harsh reagents or high temperatures.

- The synthesis of the 2,4,5-trimethylphenyl substituent via Friedel-Crafts acylation provides a reliable route to key intermediates that can be further elaborated into azepane derivatives.

- Combining these methods, one could envision preparing this compound by first synthesizing the 2,4,5-trimethylphenyl precursor, then introducing nitrogen functionality via catalytic or photochemical ring formation strategies.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,5-Trimethylphenyl)azepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.

Substitution: The azepane ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Saturated azepane derivatives.

Substitution: Halogenated azepane compounds.

Scientific Research Applications

Organic Chemistry

- Building Block for Synthesis: 2-(2,4,5-trimethylphenyl)azepane serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as nucleophilic substitutions and coupling reactions.

Biological Studies

- Enzyme Inhibition Studies: The compound is investigated for its ability to inhibit specific enzymes, which can provide insights into metabolic pathways and potential therapeutic targets.

- Protein Interactions: Its interactions with proteins are studied to understand binding affinities and mechanisms of action in biological systems.

Pharmaceutical Applications

- Therapeutic Potential: Preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer properties. Investigations into its pharmacological effects are ongoing.

- Drug Development: The compound's structural characteristics make it a candidate for further development as a pharmaceutical agent.

Industrial Uses

- Material Science: Due to its unique properties, it is explored for applications in developing new materials with specific mechanical or chemical properties.

- Chemical Processes: It can be employed in various chemical processes as a reagent or catalyst.

Table 1: Comparison of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Organic Chemistry | Building block in synthesis | Versatile precursor for complex molecules |

| Biological Studies | Enzyme inhibition | Potential target for metabolic pathways |

| Pharmaceutical | Anti-inflammatory and anticancer research | Ongoing studies on therapeutic effects |

| Industrial | Development of new materials | Unique properties beneficial for material science |

Case Study 1: Enzyme Inhibition

A recent study explored the enzyme inhibition properties of this compound against specific targets involved in inflammatory responses. The results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Material Development

Research into the application of this compound in material science revealed that when incorporated into polymer matrices, it enhanced thermal stability and mechanical strength. This finding opens avenues for developing advanced materials suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 2-(2,4,5-Trimethylphenyl)azepane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, altering their activity and affecting biochemical pathways. In biological systems, it may modulate signal transduction pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key molecular parameters of 2-(2,4,5-Trimethylphenyl)azepane and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituent Features |

|---|---|---|---|---|

| This compound | C₁₅H₂₃N | 217.36 | 946714-02-9 | 2,4,5-Trimethylphenyl group |

| 2-(4-Chlorophenyl)azepane | C₁₂H₁₆ClN | 209.72 | 383129-18-8 | 4-Chlorophenyl group |

| 2-(Azepan-1-yl)-1-(4-bromophenyl)-2-phenylethanone | C₂₀H₂₂BrNO | 372.30 | 88675-47-2 | Bromophenyl and phenyl ketone groups |

Key Observations:

Substituent Effects: The trimethylphenyl group in the target compound introduces steric bulk and enhanced lipophilicity compared to the smaller 4-chlorophenyl group in 2-(4-chlorophenyl)azepane . This difference may influence binding affinity in receptor-ligand interactions. The bromophenyl and ketone functionalities in 2-(azepan-1-yl)-1-(4-bromophenyl)-2-phenylethanone add polarity and molecular complexity, reflected in its higher molecular weight (372.30 vs. 217.36 g/mol) .

Physicochemical Properties :

- Lipophilicity : The trimethyl substitution likely increases LogP compared to the chloro analog, though experimental LogP values are unavailable for direct comparison.

- Solubility : The absence of polar groups (e.g., Cl, Br, or ketone) in this compound may reduce aqueous solubility relative to its halogenated analogs.

Biological Activity

2-(2,4,5-Trimethylphenyl)azepane is a compound characterized by its unique structural features, particularly the 2,4,5-trimethylphenyl group. This structural characteristic imparts distinct chemical and biological properties that are of significant interest in various fields, including medicinal chemistry and pharmacology. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound has the following chemical formula: C13H17N. Its structure allows it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of several derivatives that may exhibit altered biological activities.

Types of Reactions:

- Oxidation: Can yield ketones or carboxylic acids using reagents like potassium permanganate.

- Reduction: Hydrogenation can produce saturated derivatives.

- Substitution: The azepane ring can react with halogens or electrophiles to form halogenated derivatives.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound can bind to enzyme active sites, modulating their activity and influencing biochemical pathways. This modulation can affect cellular functions through alterations in signal transduction pathways.

Biological Activity and Therapeutic Potential

Research indicates that this compound may have several pharmacological applications:

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious diseases.

- Anti-inflammatory Effects: The compound's ability to inhibit pro-inflammatory enzymes indicates its potential in treating chronic inflammatory conditions .

- Neuroprotective Properties: There is emerging evidence suggesting that compounds similar to this compound may provide neuroprotection in models of ischemic injury .

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to this compound:

- Neuroprotection in Ischemic Models:

- Anti-inflammatory Activity:

- Pharmacological Screening:

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.